molecular formula C7H4F2O B074705 2,4-Difluorobenzaldehyde CAS No. 1550-35-2

2,4-Difluorobenzaldehyde

Cat. No. B074705
CAS RN: 1550-35-2
M. Wt: 142.1 g/mol
InChI Key: WCGPCBACLBHDCI-UHFFFAOYSA-N
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Description

2,4-Difluorobenzaldehyde, also known as 2,4-DFB, is a fluorinated aromatic aldehyde with the molecular formula C7H4F2O . It is a colorless to yellowish liquid with a pungent odor .


Synthesis Analysis

2,4-Difluorobenzaldehyde has been used in the synthesis of 3-benzylidene 20,29-dihydrobetulinic acid derivatives .


Molecular Structure Analysis

The molecular weight of 2,4-Difluorobenzaldehyde is 142.10 . The SMILES string representation is [H]C (=O)c1ccc (F)cc1F .


Chemical Reactions Analysis

2,4-Difluorobenzaldehyde is a versatile building block for organic synthesis due to its unique chemical properties .


Physical And Chemical Properties Analysis

The compound has a boiling point of 130-131°C . It is soluble in organic solvents such as ethanol, ether, and chloroform, but insoluble in water . The density is 1.299 g/mL at 25 °C .

Scientific Research Applications

Application in Organic Synthesis

Field

Organic Chemistry

Summary of Application

2,4-Difluorobenzaldehyde is a chemical compound used in scientific research, particularly in the field of organic synthesis. It possesses unique properties that make it valuable for various applications such as drug discovery and material science.

Results or Outcomes

The outcomes obtained would also depend on the specific application. In drug discovery, for example, the use of 2,4-Difluorobenzaldehyde might lead to the synthesis of a novel drug candidate with potential therapeutic effects.

Application in the Synthesis of 3-benzylidene 20,29-dihydrobetulinic acid derivatives

Field

Medicinal Chemistry

Summary of Application

2,4-Difluorobenzaldehyde has been used in the synthesis of 3-benzylidene 20,29-dihydrobetulinic acid derivatives .

Methods of Application

The specific methods of application or experimental procedures would involve the reaction of 2,4-Difluorobenzaldehyde with other reagents under the necessary conditions to yield the desired 3-benzylidene 20,29-dihydrobetulinic acid derivatives.

Results or Outcomes

The synthesis of these derivatives could potentially lead to the development of new medicinal compounds. The specific results or outcomes, including any quantitative data or statistical analyses, would depend on the subsequent testing and evaluation of these compounds.

Application in Spectroscopy

Field

Spectroscopy

Summary of Application

The emission and absorption spectra of 2,4-Difluorobenzaldehyde have been studied . This means it can be used in spectroscopy, which is the study of the interaction between matter and electromagnetic radiation. It’s often used in physical and analytical chemistry for the identification of substances through the spectrum emitted from or absorbed by them.

Methods of Application

The methods of application would involve subjecting 2,4-Difluorobenzaldehyde to various wavelengths of electromagnetic radiation and observing the resulting emission or absorption spectra.

Results or Outcomes

The results or outcomes would provide valuable information about the electronic structure of 2,4-Difluorobenzaldehyde, which could be useful in various fields such as analytical chemistry, material science, and even environmental science.

Application in Mass Spectrometry

Field

Mass Spectrometry

Summary of Application

The mass spectrum of 2,4-Difluorobenzaldehyde has been studied . This means it can be used in mass spectrometry, which is a technique that is used to identify and quantify unknown compounds, to quantify known compounds, and to elucidate the structure and chemical properties of molecules.

Safety And Hazards

2,4-Difluorobenzaldehyde is considered hazardous. It is flammable and may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

2,4-difluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2O/c8-6-2-1-5(4-10)7(9)3-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCGPCBACLBHDCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40165788
Record name 2,4-Difluorobenzaldehyde
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Molecular Weight

142.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Difluorobenzaldehyde

CAS RN

1550-35-2
Record name 2,4-Difluorobenzaldehyde
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Record name 2,4-Difluorobenzaldehyde
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Record name 2,4-Difluorobenzaldehyde
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Record name 2,4-difluorobenzaldehyde
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Synthesis routes and methods I

Procedure details

30 ml (27 g) of decahydronaphthalene and 0.5 g (2.3×10-4 ml) of a catalyst of 5% palladium on a barium sulfate support were added to the flask containing the 2,4-difluorobenzoylchloride. The reaction was purged with H2 for 0.25 hour, then the temperature was raised to 130° C. Hydrogen was dispersed through the system for 6 hours. The product 2,4-difluorobenzaldehyde was isolated as a colorless liquid. Yield 9.8 g (82%).
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Synthesis routes and methods II

Procedure details

158.5 g (1 mol) of a mixture of 56% of 4-chloro-2-fluoro-benzaldehyde and 44% of 2-chloro-4-fluorobenzaldehyde were heated together with 700 g of sulfolane and 75 g (1.29 mol) of potassium fluoride at 215° C. for 10 h. The working up was carried out as in Example 1. 99.5 g of 2,4-difluorobenzaldehyde equivalent to 70% of the feed-stock was obtained.
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158.5 g
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700 g
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75 g
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Synthesis routes and methods III

Procedure details

2,4-Difluorobromobenzene (18.5 g) was added to dry diethyl ether (150 ml), cooled to -75° C. and n-butyllithium (61 5 ml of a 1.55 molar solution in hexane) was added under dry nitrogen over a period of 45 minutes. The mixture was stirred at -70° C. for a further 20 minutes and dry dimethylformamide (7.65 g) was added in dry diethyl ether (30 ml) at -70° C. over a period of 30 minutes. The mixture was stirred for 40 minutes and allowed to warm to -50° C. over a further 15 minutes. A solution of ammonium chloride (30 g) in water (100 ml) was added and the ether layer separated. The aqueous layer was further extracted with diethyl ether (2×50 ml) and the combined ethereal extracts were dried and evaporated to yield a pale yellow oil which was distilled at the water pump to give the desired product (13.0 g) b.p. 52°-55° C. at 14 mm Hg.
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30 mL
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30 g
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Difluorobenzaldehyde
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2,4-Difluorobenzaldehyde
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2,4-Difluorobenzaldehyde
Reactant of Route 4
2,4-Difluorobenzaldehyde
Reactant of Route 5
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2,4-Difluorobenzaldehyde
Reactant of Route 6
2,4-Difluorobenzaldehyde

Citations

For This Compound
219
Citations
SMSV Wardell, M Lima Ferreira… - … Section C: Crystal …, 2006 - scripts.iucr.org
At 120 K, 2,4-difluorobenzaldehyde benzoylhydrazone, C14H10F2N2O, (I), and 2,4-dichlorobenzaldehyde benzoylhydrazone, C14H10Cl2N2O, (II), are isomorphous and isostructural …
Number of citations: 5 scripts.iucr.org
N Günay, E Tarcan, D Avcı, H Cömert… - … Resonance Part A …, 2009 - Wiley Online Library
The 1 H and 13 C NMR chemical shifts of the 2,4‐difluorobenzaldehyde isonicotinoylhydrazone (I) and 2,3‐dichlorobenzaldehyde isonicotinoylhydrazone (II) were determined with the …
Number of citations: 10 onlinelibrary.wiley.com
MJH Moonen, AH Westphal… - Advanced Synthesis …, 2005 - Wiley Online Library
The selectivity of the chemical Baeyer–Villiger oxidation of benzaldehydes depends on steric and electronic factors, the type of oxidizing agent and the reaction conditions. Here we …
Number of citations: 50 onlinelibrary.wiley.com
SMSV Wardell, MVN De Souza, ML Ferreira… - … Section C: Crystal …, 2005 - scripts.iucr.org
The difluorinated ring in 2,4-difluorobenzaldehyde isonicotinoylhydrazone, C13H9F2N3O, (I), is disordered over two sets of sites with unequal occupancy. The molecules of (I) are …
Number of citations: 16 scripts.iucr.org
P Szlachcic, M Kucharek, B Jarosz… - Journal of …, 2017 - Wiley Online Library
The present article concerns the scope and limitations of the regioselective condensation of 2‐fluorobenzaldehydes with 1H‐pyrazol‐5‐amines, leading to the synthesis of substituted …
Number of citations: 15 onlinelibrary.wiley.com
R Bhattacharya, AI Jaman - Journal of Molecular Structure, 2013 - Elsevier
The ground state microwave rotational spectra of 2,4-difluorobenzaldehyde (2,4-DFBD) vapor have been investigated in the frequency range 18.0–37.0GHz using conventional …
Number of citations: 5 www.sciencedirect.com
PP Haasbroek, DW Oliver, AJM Carpy - Journal of molecular structure, 2004 - Elsevier
The macrophage migration inhibitory factor (MIF) is an important cytokine implicated in several diseases and currently a target for drug development. This study aimed to synthesize …
Number of citations: 10 www.sciencedirect.com
MK Aralakkanavar, NR Katti, PR Jeergal… - … Acta Part A: Molecular …, 1992 - Elsevier
The electronic absorption spectra of 2,3-, 2,4-, 2,5- and 3,4-difluorobenzaldehyde in the UV region in vapour have been recorded on medium quartz and Hilger Large Quartz …
Number of citations: 8 www.sciencedirect.com
PW Scott, DR Hawkins - Journal of Labelled Compounds and …, 1983 - Wiley Online Library
The synthesis of 2‐(2,4‐difluorophenyl)‐4,5‐bis(4‐methoxyphenyl)imidazole labelled with carbon‐14 in the 2‐position of the imidazole ring has been achieved in four stages starting …
A Shaik, MS Shaik, SB Puttagunta - Molbank, 2018 - mdpi.com
Thiazole and chalcone motifs are of research interest to medicinal chemists due to their array of synthetic and biological utility. Hence, in the present study we intended to prepare (E)-1-(…
Number of citations: 2 www.mdpi.com

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